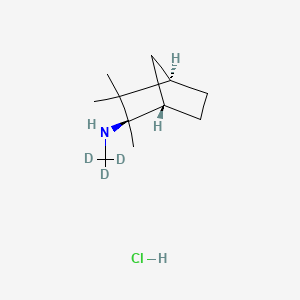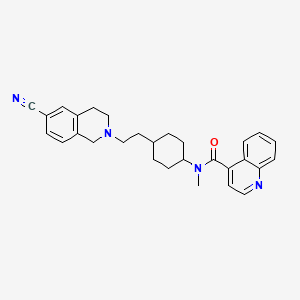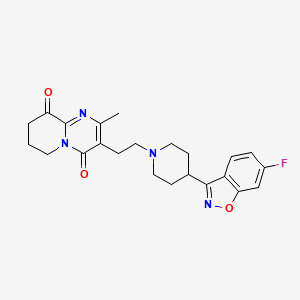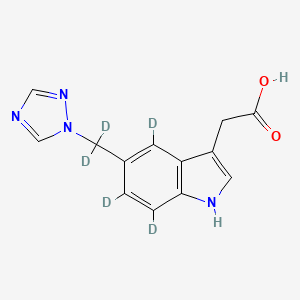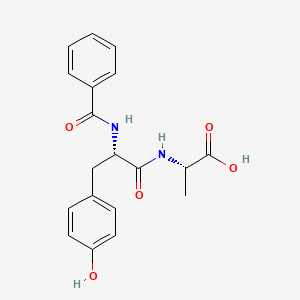
(3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is a labeled analogue of a commonly used antidepressant, duloxetine. The deuterium atoms in this compound make it useful for studying the mechanism of action and metabolic pathways of duloxetine.
Mecanismo De Acción
The mechanism of action of duloxetine involves the inhibition of serotonin and norepinephrine reuptake. This leads to increased levels of these neurotransmitters in the brain, which is thought to be responsible for its antidepressant effects. (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine can be used to study the mechanism of action of duloxetine by tracking its distribution and metabolism in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, it is expected to have similar effects to duloxetine, including the inhibition of serotonin and norepinephrine reuptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine in lab experiments include its ability to track the fate of duloxetine in the body and gain insights into its pharmacokinetics and pharmacodynamics. However, the limitations include the cost and complexity of synthesizing this compound.
Direcciones Futuras
There are several future directions for research involving (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine. These include:
1. Studying the metabolism and pharmacokinetics of duloxetine in different populations, such as children and the elderly.
2. Investigating the potential use of duloxetine in treating other psychiatric and neurological disorders, such as anxiety and chronic pain.
3. Developing new analogues of duloxetine that have improved efficacy and fewer side effects.
4. Studying the effects of long-term use of duloxetine on the brain and other organs.
Conclusion:
This compound is a useful compound for studying the mechanism of action and metabolic pathways of duloxetine. Its ability to track the fate of duloxetine in the body makes it a valuable tool for scientific research. While there are limitations to its use, there are several future directions for research involving this compound and duloxetine.
Métodos De Síntesis
The synthesis of (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine involves multiple steps. The starting material, 3-methylsulfonylphenylacetonitrile, is first reacted with (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)piperidin-3-ol to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the final product.
Aplicaciones Científicas De Investigación
The primary application of (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine is in scientific research. This compound is useful for studying the mechanism of action and metabolic pathways of duloxetine, a commonly used antidepressant. By using a labeled analogue of duloxetine, researchers can track the fate of the compound in the body and gain insights into its pharmacokinetics and pharmacodynamics.
Propiedades
IUPAC Name |
(3S)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3/t14-/m1/s1/i1D3,3D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVBVBMMNFIXGE-OQSFHDDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCC[C@H](C1)C2=CC(=CC=C2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565150.png)
![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/no-structure.png)
